molecular formula C5H6BrN3O B11805707 4-Bromo-2-methoxypyrimidin-5-amine

4-Bromo-2-methoxypyrimidin-5-amine

Katalognummer: B11805707
Molekulargewicht: 204.02 g/mol
InChI-Schlüssel: RXRZFTIQSBREBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-methoxypyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C5H6BrN3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxypyrimidin-5-amine typically involves the bromination of 2-methoxypyrimidine followed by amination. One common method involves the reaction of 2-methoxypyrimidine with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-methoxypyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-methoxypyrimidin-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-methoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2-methoxypyrimidin-5-amine is unique due to the specific positioning of the bromine and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications .

Eigenschaften

Molekularformel

C5H6BrN3O

Molekulargewicht

204.02 g/mol

IUPAC-Name

4-bromo-2-methoxypyrimidin-5-amine

InChI

InChI=1S/C5H6BrN3O/c1-10-5-8-2-3(7)4(6)9-5/h2H,7H2,1H3

InChI-Schlüssel

RXRZFTIQSBREBY-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C(=N1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.